molecular formula C6H7N3O2S B15245738 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide

Cat. No.: B15245738
M. Wt: 185.21 g/mol
InChI Key: JIRFLIJPYSOJBF-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide can be achieved through several methods. One common approach involves the reaction of 5-amino-6-nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide with appropriate reagents under controlled conditions . Another method includes the acylation, nitration, and subsequent hydrolysis of 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the benzene or thiadiazole rings.

Scientific Research Applications

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-amine

InChI

InChI=1S/C6H7N3O2S/c7-4-1-2-5-6(3-4)9-12(10,11)8-5/h1-3,8-9H,7H2

InChI Key

JIRFLIJPYSOJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NS(=O)(=O)N2

Origin of Product

United States

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